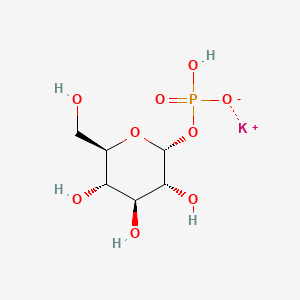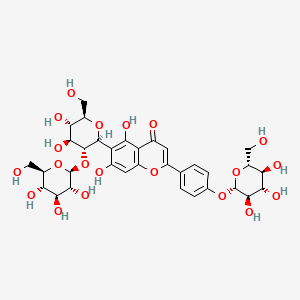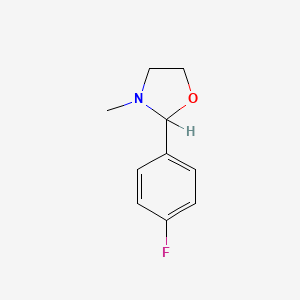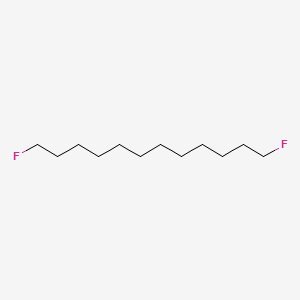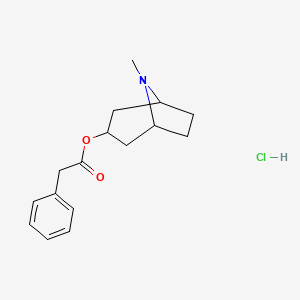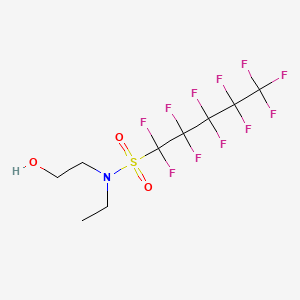
(S,R.S)-AHPC-PEG4-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S, R, S)-AHPC-PEG4-NHS ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique stereochemistry, which is denoted by the (S, R, S) configuration. The compound is often used in various scientific research applications due to its ability to form stable linkages with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG4-NHS ester typically involves the esterification reaction between an alcohol and a carboxylic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In the case of (S, R, S)-AHPC-PEG4-NHS ester, the specific reactants and conditions would be tailored to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of esters, including (S, R, S)-AHPC-PEG4-NHS ester, often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
化学反応の分析
Types of Reactions
(S, R, S)-AHPC-PEG4-NHS ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst, such as hydrochloric acid, and water.
Basic Hydrolysis (Saponification): Utilizes a strong base, such as sodium hydroxide, to produce a carboxylate salt and alcohol.
Reduction: Involves the use of lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
科学的研究の応用
(S, R, S)-AHPC-PEG4-NHS ester has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (S, R, S)-AHPC-PEG4-NHS ester involves the formation of a covalent bond between the ester group and a nucleophile, such as an amine or hydroxyl group. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the ester, which is susceptible to nucleophilic attack . The resulting product is a stable amide or ester linkage, depending on the nucleophile involved.
類似化合物との比較
Similar Compounds
- Methyl acetate
- Ethyl propanoate
- Isopropyl butyrate
Uniqueness
(S, R, S)-AHPC-PEG4-NHS ester is unique due to its specific stereochemistry and functional groups, which allow it to form stable linkages with a variety of nucleophiles. This makes it particularly useful in applications where stability and specificity are crucial .
特性
分子式 |
C38H53N5O12S |
|---|---|
分子量 |
803.9 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1 |
InChIキー |
NRGOXURBVINXIF-DTHISRBOSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



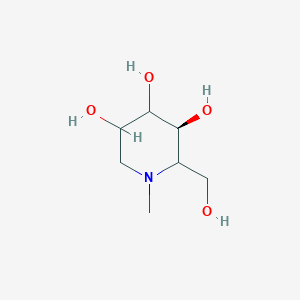
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
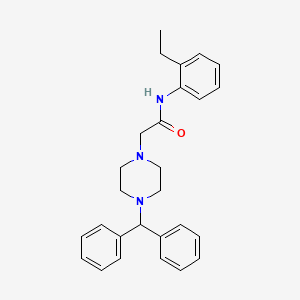
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
